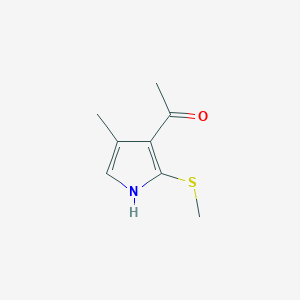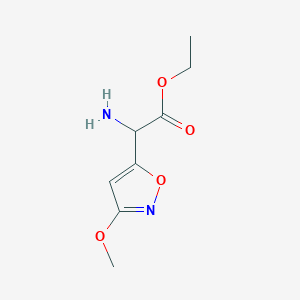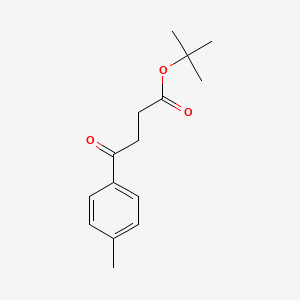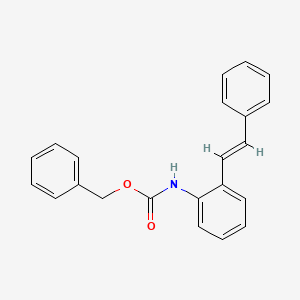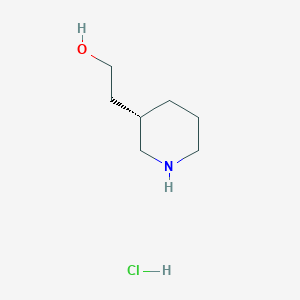
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₅H₂₆O
Molecular Weight: 222.37 g/mol
IUPAC Name: (1R,4S,4aR,8aS)-4-Isopropyl-1,6-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol
Vorbereitungsmethoden
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Its rarity and complex structure likely contribute to this limitation.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions could yield different stereoisomers or derivatives.
Substitution: Substituent modifications may occur at the isopropyl group or the hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The specific products resulting from these reactions would depend on the reaction conditions and stereochemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Chiral Synthesis: Researchers study this compound for its chiral properties and as a building block for other chiral molecules.
Natural Product Chemistry: It may be a precursor or intermediate in the synthesis of natural products.
Pharmacology: Investigating its potential as a drug candidate due to its unique structure.
Biological Activity: Assessing its effects on biological systems.
Flavor and Fragrance Industry: Some derivatives of this compound contribute to fragrances and flavors.
Wirkmechanismus
The exact mechanism of action remains elusive. it likely interacts with specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While “(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is relatively rare, let’s highlight some similar compounds:
- τ-Muurolol
- α-Cadinol
- Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
(1R,4S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3/t6-,11-/m1/s1 |
InChI-Schlüssel |
GJZCADDNXVAAME-KSBSHMNSSA-N |
Isomerische SMILES |
C[C@@H]1C2=CC(=C(C=C2[C@@H](CN1C)O)O)O |
Kanonische SMILES |
CC1C2=CC(=C(C=C2C(CN1C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


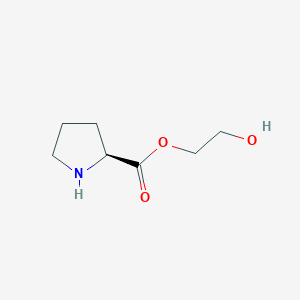

![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
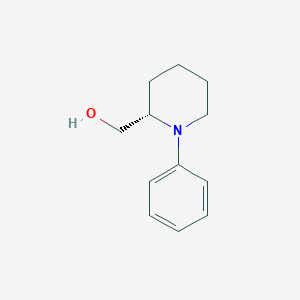
![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)
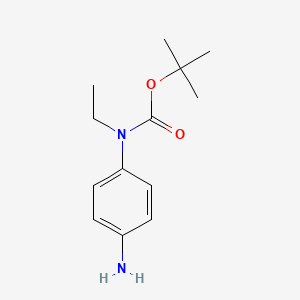

![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
